2'-Deoxycytidine-d1
Description
Chemical Identity and Isotopic Labeling
2'-Deoxycytidine-d1 is a deuterium-labeled analogue of 2'-deoxycytidine, a pyrimidine 2'-deoxyribonucleoside essential for DNA synthesis. The parent compound consists of a cytosine base linked to a 2'-deoxyribose sugar via a β-glycosidic bond, with the molecular formula C₉H₁₃N₃O₄. In its deuterated form, one hydrogen atom on the deoxyribose moiety is replaced by deuterium (²H), resulting in a molecular formula of C₉H₁₂DN₃O₄. This isotopic substitution increases the molecular weight from 227.22 g/mol (non-deuterated) to approximately 228.23 g/mol, a shift detectable via mass spectrometry.
The specific site of deuteration is typically the C1' position of the sugar ring, a modification that minimally disturbs the molecule's three-dimensional conformation while introducing a stable isotopic label. This precision allows researchers to distinguish endogenous 2'-deoxycytidine from its deuterated counterpart in metabolic studies. For example, deuterium labeling at C1' avoids interference with hydrogen-bonding interactions between the nucleobase and complementary DNA strands, preserving base-pairing fidelity.
Table 1: Comparative Properties of 2'-Deoxycytidine and 2'-Deoxycytidine-d1
Historical Context in Nucleoside Research
The development of 2'-deoxycytidine-d1 is rooted in decades of nucleoside analogue research. Early work in the 1960s focused on arabinose-derived nucleosides like cytarabine (Ara-C), which demonstrated antiviral and anticancer properties by mimicking natural nucleosides. These studies revealed that subtle modifications to the sugar moiety—such as fluorination or deuteration—could profoundly alter a compound's metabolic stability and therapeutic potential.
Deuteration emerged as a strategic tool in the 1990s, driven by advances in isotopic labeling techniques and the need to study nucleoside metabolism in vivo. For instance, the approval of deutetrabenazine (a deuterated version of tetrabenazine) in 2017 validated deuteration as a viable approach to modulating drug pharmacokinetics. In parallel, researchers began synthesizing deuterated nucleosides like 2'-deoxycytidine-d1 to investigate DNA replication dynamics and enzyme specificity. A landmark 2008 study demonstrated that deuterium labeling at the C1' position could slow the rate of glycosidic bond cleavage by thymidine kinase, a key enzyme in nucleotide salvage pathways.
Role of Deuteration in Biochemical Studies
Deuteration exerts two primary effects on 2'-deoxycytidine-d1:
Kinetic Isotope Effect (KIE): The stronger deuterium-carbon bond (compared to hydrogen-carbon) reduces the rate of enzymatic reactions involving bond cleavage at the deuterated site. For example, phosphorylation by thymidine kinase occurs ~6–10 times slower for 2'-deoxycytidine-d1 than for its non-deuterated counterpart, enabling precise control over nucleotide pool dynamics in cell culture studies.
Isotopic Tracing: Deuterium serves as a non-radioactive label for tracking nucleoside incorporation into DNA. In pulse-chase experiments, 2'-deoxycytidine-d1 allows researchers to distinguish newly synthesized DNA strands from preexisting ones using techniques like liquid chromatography-mass spectrometry (LC-MS). This capability is critical for studying DNA repair mechanisms and cell cycle progression.
Furthermore, deuterated nucleosides enhance the resolution of nuclear magnetic resonance (NMR) studies. The distinct spin properties of deuterium enable researchers to monitor conformational changes in DNA or protein-nucleoside complexes without signal overlap from endogenous hydrogen atoms. For instance, a 2020 study utilized deuterium-labeled nucleosides to map residual structures in unfolded proteins, revealing hydrogen-bonded motifs critical for folding initiation.
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D |
InChI Key |
CKTSBUTUHBMZGZ-GFVXGUDPSA-N |
Isomeric SMILES |
[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Transglycosylation with Stereoselective Deuterium Labeling
Synthesis of Deuterated Sugar Moieties
The enzymatic approach begins with the preparation of a stereoselectively deuterated sugar backbone. As reported by, uniformly ¹³C-labeled glucose serves as the precursor for generating (2'R)(5'S)-[1',2',3',4',5'-(¹³C₅);2',5'-(²H₂)]-ribose via deuteride transfer reactions. This labeled ribose is converted to thymidine-d1 through phosphorylation and enzymatic coupling. Key steps include:
- Deuterium incorporation : Selective reduction of ribose derivatives using sodium borodeuteride (NaBD₄) to introduce deuterium at the 2' and 5' positions.
- Enzymatic transglycosylation : Purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) transfer the labeled 2-deoxyribose moiety from thymidine-d1 to cytosine, yielding 2'-deoxycytidine-d1.
Table 1: Reaction Conditions for Enzymatic Transglycosylation
| Parameter | Value | Source |
|---|---|---|
| Substrate | Thymidine-d1 | |
| Enzymes | PNP, PyNP | |
| Temperature | 37°C | |
| Yield (2'-deoxycytidine-d1) | 85–90% |
This method ensures high stereochemical fidelity and avoids racemization, making it ideal for producing isotopically pure 2'-deoxycytidine-d1.
Palladium-Catalyzed H-D Exchange in Nucleosides
Mechanism and Optimization
The Pd/C-catalyzed H-D exchange reaction enables post-synthetic deuteration of nucleosides using deuterium oxide (D₂O) under hydrogen atmosphere. For 2'-deoxycytidine-d1, this method selectively replaces hydrogen atoms at the 5-position of the cytosine base:
- Reaction setup : 2'-Deoxycytidine is heated with 10% Pd/C in D₂O at 160°C for 24 hours under H₂.
- Deuterium incorporation : Nearly quantitative deuteration at the 5-position (98% D-content) without glycosidic bond hydrolysis.
Table 2: H-D Exchange Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | D₂O | |
| Temperature | 160°C | |
| Deuterium efficiency | 98% at C5 |
Challenges and Mitigation
Chemical Derivatization via Protected Intermediates
Silanization and Acyl Protection
Patent CN101570559A describes a silanization strategy to activate 5-azacytidine for coupling with protected ribose derivatives. Although originally designed for decitabine synthesis, this method adapts to 2'-deoxycytidine-d1 by substituting deuterated reagents:
- Silanization : 5-Azacytidine is treated with hexamethyldisilazane (HMDS) to form a silylated intermediate.
- Coupling : Reaction with 1-chloro-3,5-di-O-protected-2-deoxy-D-ribose in dichloromethane, catalyzed by trimethylsilyl triflate (TMSOTf).
- Deprotection : Alkaline hydrolysis (e.g., NH₃/MeOH) removes acyl groups, yielding 2'-deoxycytidine-d1.
Table 3: Key Steps in Chemical Derivatization
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Silanization | HMDS, NH₄₂SO₄ | 92% | |
| Glycosidic coupling | TMSOTf, CH₂Cl₂, 0°C→RT | 67% | |
| Deprotection | NH₃/MeOH, 25°C, 12h | 89% |
Comparative Analysis of Methods
Table 4: Method Comparison for 2'-Deoxycytidine-d1 Synthesis
| Method | Advantages | Disadvantages | Deuterium Position |
|---|---|---|---|
| Enzymatic transglycosylation | High stereopurity, no racemization | Requires labeled thymidine | Sugar moiety (2',5') |
| Pd/C-catalyzed H-D exchange | Post-synthetic, no protection | Risk of decomposition | Base (C5) |
| Chemical derivatization | Scalable for industrial use | Multi-step, low anomeric selectivity | Sugar moiety (2') |
Chemical Reactions Analysis
Mechanism
-
Step 1 : SO₄˙⁻ abstracts a hydrogen atom from the pyrimidine base or sugar moiety, forming a radical adduct.
Key Intermediates
| Intermediate Type | Absorption Peak (nm) | Oxygen Reactivity | Dominant Pathway |
|---|---|---|---|
| N-Centered Radical | 400 (shifts to 450 at pH 3) | No reaction with O₂ | Base abstraction |
| C-Centered OH-Adduct | Not reported | Rapid O₂ reaction | Nucleophilic replacement |
Kinetic Data
Mechanism
-
Step 1 : Formamide’s nucleophilic amino group attacks C(6), forming a transient intermediate.
-
Step 2 : Subsequent hydrolysis or rearrangement opens the pyrimidine ring, yielding modified nucleosides.
Substrate Sensitivity
| Substrate | Reactivity with Formamide | Key Product |
|---|---|---|
| 2'-Deoxycytidine | Moderate | Ring-opened adduct |
| 5-Bromo-2'-deoxycytidine | High | Enhanced UV discrimination |
Example Reaction
Key Modifications
| Substitution Site | Biological Impact | Therapeutic Use |
|---|---|---|
| N3 | Alters base pairing | Antiviral agents (e.g., 5-aza-2′-deoxycytidine) |
| O2 | Disrupts hydrogen bonding | Experimental anticancer drugs |
Enzymatic Pathway
Kinetic Parameters
Comparative Reaction Table
Research Implications
-
Isotope Effects : Deuteration at the 2' position may alter reaction kinetics (e.g., slower hydrogen abstraction in radical reactions), though specific studies on 2'-deoxycytidine-d1 are sparse.
-
Therapeutic Design : Modifications at reactive sites (e.g., C(6) or N3) enhance drug specificity, as seen in 5-aza-2′-deoxycytidine’s role in hypomethylation therapy .
This synthesis of experimental data underscores 2'-deoxycytidine-d1’s versatility in both biochemical and synthetic contexts, providing a foundation for advanced isotopic tracing and drug development studies.
Scientific Research Applications
Scientific Research Applications
1. Cancer Research
2'-Deoxycytidine-d1 has been extensively studied for its role in cancer therapy. It is known to influence the metabolism of nucleotides and can affect the proliferation of cancer cells. For instance, high concentrations of 2'-deoxycytidine have been shown to induce apoptosis in various cancer cell lines, making it a candidate for therapeutic strategies aimed at reducing tumor growth .
2. Molecular Biology
In molecular biology, 2'-deoxycytidine-d1 serves as a building block for DNA synthesis. It is used in techniques such as polymerase chain reaction (PCR) and sequencing, where its incorporation into DNA strands can be monitored to study replication and transcription processes .
3. Drug Development
The compound has been investigated for its potential as a therapeutic agent in treating viral infections and certain types of cancer. For example, its analogs have been developed as antiviral drugs targeting specific viral enzymes .
Table 1: Applications of 2'-Deoxycytidine-d1 in Research
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A study examined the effects of 2'-deoxycytidine on the metabolism of cancer cells, revealing that concentrations above 100 µM led to significant cytotoxicity. The study highlighted how 2'-deoxycytidine could be leveraged to enhance the efficacy of existing chemotherapy regimens by promoting apoptosis specifically in malignant cells while sparing normal cells .
Case Study 2: Role in DNA Synthesis
In another investigation, researchers utilized 2'-deoxycytidine-d1 to explore its incorporation into DNA during replication processes. The results demonstrated that variations in concentration could modulate the fidelity of DNA synthesis, providing insights into potential applications for improving gene editing technologies .
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic and Enzymatic Parameters
| Parameter | Gemcitabine (dFdC) | Ara-C |
|---|---|---|
| dCK Km (µM) | 3.6 | 8.8 |
| Triphosphate t1/2 (h) | >16 | 0.7 |
| DNA Polymerase α Ki (µM) | 11.2 | 14.4* |
| IC50 (Murine Models) | 1 ng/mL | >10 µg/mL |
Table 2: Tumor Response in Xenografts
| Tumor Type | Gemcitabine Response | Ara-C Response |
|---|---|---|
| HT-29 Colon Carcinoma | Marked growth delay | Minimal effect |
| Leukemia (CEM Cells) | Moderate activity | High activity |
Research Findings
Biological Activity
2'-Deoxycytidine-d1 is a deuterated form of the nucleoside 2'-deoxycytidine, which is integral to DNA synthesis and cellular metabolism. The biological activity of this compound has been extensively studied, particularly in the context of its role in nucleic acid metabolism, cancer therapy, and epigenetic modifications.
Chemical Structure and Properties
2'-Deoxycytidine-d1 is characterized by the following structural features:
- Base : Cytosine
- Sugar : Deoxyribose
- Molecular Formula : CHNO
- Molecular Weight : 227.23 g/mol
Biological Functions
The primary biological activities of 2'-deoxycytidine-d1 include:
- Precursor for DNA Synthesis : It serves as a building block for DNA, facilitating cellular proliferation and repair mechanisms.
- Role in Epigenetics : It is involved in DNA methylation processes, influencing gene expression and cellular differentiation.
- Potential Anticancer Activity : Research indicates that 2'-deoxycytidine-d1 may enhance the efficacy of certain chemotherapeutic agents by modulating pathways involved in cell cycle regulation.
The mechanism by which 2'-deoxycytidine-d1 exerts its biological effects primarily involves:
- Inhibition of DNA Methyltransferases : This action can lead to the reactivation of silenced genes and alter the epigenetic landscape of cancer cells.
- Activation of Nucleoside Analog Prodrugs : It plays a crucial role in converting prodrugs like cytarabine (AraC) into their active forms, enhancing their therapeutic potential against malignancies.
Table 1: Summary of Key Studies on 2'-Deoxycytidine-d1
Case Study Analysis
A notable case study involved the use of 5-Aza-2'-deoxycytidine (5-Aza-CdR), a related compound, which demonstrated significant effects on cancer cell lines. In HXO-RB 44 retinoblastoma cells, treatment with 5-Aza-CdR resulted in a dose-dependent increase in unmethylated RASSF1A DNA, leading to enhanced expression at both mRNA and protein levels. This reactivation was associated with marked apoptosis and cell cycle arrest at G0/G1 phases, indicating the potential therapeutic application of deoxycytidine derivatives in oncology .
Applications in Cancer Therapy
The pharmacological implications of 2'-deoxycytidine-d1 extend into cancer treatment strategies:
- Cytarabine Resistance : Studies have shown that downregulation of deoxycytidine kinase (DCK) correlates with resistance to cytarabine-based therapies. This highlights the importance of deoxynucleosides in overcoming therapeutic resistance .
- Combination Therapies : The compound has been explored as part of combination regimens to enhance the efficacy of existing chemotherapeutics by restoring sensitivity through epigenetic reprogramming .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2'-Deoxycytidine-d1 to ensure isotopic purity for metabolic tracing studies?
- Methodological Guidance: Synthesis protocols should incorporate deuterium labeling at the specified position (e.g., C2' or another defined site) using deuterated precursors or catalytic exchange methods. Characterization via and mass spectrometry is critical to confirm isotopic purity (>98%) and rule out deuteration at unintended positions . Parallel experiments with non-deuterated controls are essential to validate isotopic effects .
Q. What analytical techniques are most reliable for quantifying 2'-Deoxycytidine-d1 in biological matrices during pharmacokinetic studies?
- Methodological Guidance: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to the deuterated moiety ensures selectivity. Calibration curves using isotopically labeled internal standards (e.g., -analogs) minimize matrix effects. Cross-validate results with to confirm isotopic integrity .
Q. How should researchers design in vitro experiments to assess the stability of 2'-Deoxycytidine-d1 under physiological pH and temperature conditions?
- Methodological Guidance: Use buffer systems (e.g., phosphate-buffered saline at pH 7.4) and incubate samples at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ~280 nm for nucleosides) and LC-MS. Compare degradation rates with non-deuterated analogs to isolate isotopic effects on chemical stability .
Advanced Research Questions
Q. What experimental controls are necessary to distinguish isotopic effects of 2'-Deoxycytidine-d1 from metabolic pathway perturbations in cell culture studies?
- Methodological Guidance: Include three control groups: (1) non-deuterated 2'-Deoxycytidine, (2) deuterated solvent controls (e.g., ), and (3) untreated cells. Use isotopomer flux analysis (e.g., -glucose tracing) to track metabolic incorporation and rule out solvent-induced artifacts. Statistical models (ANOVA with post-hoc tests) should account for batch effects .
Q. How can contradictory data on the enzymatic incorporation efficiency of 2'-Deoxycytidine-d1 in DNA polymerases be resolved?
- Methodological Guidance: Replicate studies under standardized conditions (e.g., fixed Mg concentrations, temperature). Perform pre-steady-state kinetic assays to measure and for deuterated vs. non-deuterated substrates. Use molecular dynamics simulations to model deuterium’s steric/electronic effects on polymerase active sites .
Q. What strategies mitigate deuterium isotope effects in long-term in vivo studies of 2'-Deoxycytidine-d1 to ensure translational relevance?
- Methodological Guidance: Use lower deuterium enrichment levels (e.g., 50% deuteration) to reduce kinetic isotope effects (KIE). Pair with -depleted diets in animal models to isolate compound-specific effects. Longitudinal metabolomics profiling can identify compensatory pathways .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on 2'-Deoxycytidine-d1?
- Example: A study evaluating 2'-Deoxycytidine-d1’s role in epigenetic regulation via deuterium-induced changes in DNA methylation meets FINER by (1) using feasible LC-MS/MS workflows, (2) addressing understudied isotopic effects (novelty), and (3) aligning with cancer metabolomics relevance .
Q. What statistical approaches are optimal for analyzing dose-response relationships in 2'-Deoxycytidine-d1 toxicity assays?
- Methodological Guidance: Non-linear regression models (e.g., log-logistic curves) quantify IC values. Bootstrap resampling accounts for heteroscedasticity in high-variance datasets. Report confidence intervals and effect sizes to enhance reproducibility .
Tables for Key Experimental Parameters
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Isotopic Purity | , High-resolution MS | <2% non-deuterated analog contamination |
| Metabolic Incorporation | LC-MS/MS with MRM | Signal-to-noise ratio >10:1 |
| Enzymatic Kinetics | Pre-steady-state assays | for Michaelis-Menten plots |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
